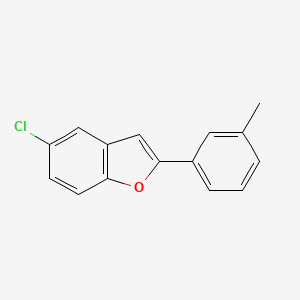

5-Chloro-2-(m-tolyl)benzofuran

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H11ClO |

|---|---|

Poids moléculaire |

242.70 g/mol |

Nom IUPAC |

5-chloro-2-(3-methylphenyl)-1-benzofuran |

InChI |

InChI=1S/C15H11ClO/c1-10-3-2-4-11(7-10)15-9-12-8-13(16)5-6-14(12)17-15/h2-9H,1H3 |

Clé InChI |

BLNJLVMGDHBZKG-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)C2=CC3=C(O2)C=CC(=C3)Cl |

Origine du produit |

United States |

Reactivity and Post Synthetic Functionalization of 5 Chloro 2 M Tolyl Benzofuran and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Core

The benzofuran ring system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The reaction's regioselectivity is governed by the need to stabilize the resulting cationic intermediate, known as a sigma complex or arenium ion. For the benzofuran core, electrophilic attack preferentially occurs on the furan (B31954) ring rather than the benzene (B151609) ring, which is deactivated by the electron-withdrawing effect of the fused oxygen atom.

Competition between attack at the C2 and C3 positions of the furan moiety is a key consideration. In many electrophilic substitutions of unsubstituted benzofuran, such as nitration or formylation, there is a preference for attack at the C2 position. stackexchange.comechemi.com This is because the positive charge in the resulting sigma complex can be effectively delocalized onto the benzene ring, creating a stable benzylic-type carbocation. stackexchange.com

Conversely, attack at the C3 position allows for stabilization of the positive charge through resonance involving the lone pair of electrons on the adjacent oxygen atom. stackexchange.comechemi.com However, due to the high electronegativity of oxygen, this resonance contribution is less significant compared to the analogous stabilization by nitrogen in indoles, which predominantly undergo electrophilic attack at C3. stackexchange.com

In the case of 5-Chloro-2-(m-tolyl)benzofuran, the C2 position is already substituted. Therefore, electrophilic aromatic substitution on the furan ring would be directed to the C3 position. The existing substituents on the benzene ring—the chloro group at C5 and the fused furan ring—would direct any potential, albeit less favorable, electrophilic attack on the benzene ring. The chloro atom is an ortho-, para-director, while the fused ring's influence is more complex. However, the higher reactivity of the heterocyclic portion means that reactions like halogenation or nitration will almost exclusively target the C3 position.

Functional Group Interconversions at the Benzofuran Skeleton

Post-synthetic modification of the 5-Chloro-2-(m-tolyl)benzofuran skeleton can be achieved through various functional group interconversions, allowing for the introduction of diverse chemical entities.

Halogenation Reactions (e.g., fluorination with Selectfluor)

The introduction of fluorine atoms into heterocyclic compounds can significantly alter their biological and chemical properties. A notable method for the fluorination of 2-substituted benzofurans employs 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor. nih.govrsc.org

Research has shown that treating 2-substituted benzofurans with Selectfluor in a mixture of acetonitrile (B52724) and water leads to the formation of 3-fluoro-2-hydroxy-2-substituted benzo[b]furan intermediates. nih.govrsc.org These intermediates can then be subjected to dehydration using an agent like thionyl chloride in pyridine (B92270) to furnish the final 3-fluorinated-2-substituted benzofurans in high yields. nih.govrsc.org This two-step protocol provides an efficient pathway to introduce a fluorine atom at the C3 position of a pre-existing benzofuran core, such as that of 5-Chloro-2-(m-tolyl)benzofuran.

Transformations of Phosphorus-Containing Moieties (e.g., phosphine (B1218219) oxide to phosphine sulfide)

Should a phosphorus-containing group, such as a phosphine oxide, be installed on the benzofuran scaffold, it can undergo further transformations. The conversion of a phosphine oxide to a phosphine sulfide (B99878) is a common functional group interconversion. This thionation reaction is most frequently accomplished using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) or phosphorus pentasulfide (P₄S₁₀).

This transformation is applicable to a wide range of phosphine oxides, including arylphosphine oxides. organic-chemistry.org The reaction involves the replacement of the phosphoryl oxygen atom with a sulfur atom. For a hypothetical derivative like (5-Chloro-2-(m-tolyl)benzofuran-X-yl)diphenylphosphine oxide (where X could be any position), treatment with Lawesson's reagent in a solvent such as toluene (B28343) at elevated temperatures would yield the corresponding (5-Chloro-2-(m-tolyl)benzofuran-X-yl)diphenylphosphine sulfide. organic-chemistry.org This conversion is generally high-yielding and tolerates a variety of other functional groups on the aromatic scaffold. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Benzofurans

The chlorine atom at the C5 position of 5-Chloro-2-(m-tolyl)benzofuran serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems have been developed to effectively activate these bonds.

Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. semanticscholar.orgmdpi.com This reaction is widely used for the synthesis of biaryl and heterobiaryl compounds. mdpi.com

The C5-chloro group of 5-Chloro-2-(m-tolyl)benzofuran can be coupled with various aryl- or vinylboronic acids (or their corresponding boronate esters) to introduce new substituents at this position. Studies on similar substrates, such as methyl 5-bromobenzofuran-2-carboxylate, have demonstrated that palladium complexes can efficiently catalyze the coupling with a range of arylboronic acids in high yields. researchgate.net The reaction typically requires a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst, a phosphine ligand, and a base such as potassium carbonate or cesium carbonate. mdpi.comresearchgate.net The use of aqueous solvent systems is also common, contributing to the reaction's utility and environmental compatibility. semanticscholar.orgmdpi.com

| Halogenated Benzofuran Substrate | Boronic Acid Partner | Catalyst System | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| Methyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | Pd(II)-benzothiazole-oxime complex | Cs₂CO₃ | Toluene | Methyl 5-phenylbenzofuran-2-carboxylate | 98% |

| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd(II)-benzothiazole-oxime complex | Cs₂CO₃ | Toluene | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 96% |

| Methyl 5-bromobenzofuran-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(II)-benzothiazole-oxime complex | Cs₂CO₃ | Toluene | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 97% |

| 2-(4-Bromophenyl)benzofuran | 4-Fluorophenylboronic acid | Pd(II) complex | K₂CO₃ | EtOH/H₂O | 2-(4-(4-Fluorophenyl)phenyl)benzofuran | 89% |

Data in the table is adapted from studies on analogous brominated benzofuran systems for illustrative purposes. semanticscholar.orgresearchgate.net

Heck Reactions

The Heck reaction provides a method for the arylation or vinylation of alkenes by coupling them with an unsaturated halide or triflate. This palladium-catalyzed reaction involves the addition of the aryl group from the organohalide across the double bond of the alkene, followed by a β-hydride elimination to yield a substituted alkene.

The C5-chloro position of 5-Chloro-2-(m-tolyl)benzofuran can be utilized in Heck reactions to append a variety of alkenyl groups. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, often in the presence of a phosphine ligand, and a base like triethylamine (B128534) or potassium carbonate. The reaction is effective for coupling aryl halides with activated alkenes, such as acrylates, styrenes, and acrylonitriles. For example, reacting 5-Chloro-2-(m-tolyl)benzofuran with an alkene like ethyl acrylate (B77674) under Heck conditions would be expected to yield the corresponding 5-(2-ethoxycarbonylvinyl)-2-(m-tolyl)benzofuran. Investigations into the Heck coupling of 3-(5-bromobenzofuran-2-yl)-1H-pyrazole with terminal olefins have shown that palladium complexes can effectively catalyze this transformation, yielding the C-C coupled products. researchgate.net

| Halogenated Benzofuran Substrate | Alkene Partner | Catalyst System | Base | Solvent | Product Type | Yield |

|---|---|---|---|---|---|---|

| 3-(5-Bromobenzofuran-2-yl)-1H-pyrazole | Styrene | Pd(II)-benzothiazole-oxime complex | Et₃N | DMF | Styrenyl-substituted benzofuran | 89% |

| 3-(5-Bromobenzofuran-2-yl)-1H-pyrazole | Ethyl acrylate | Pd(II)-benzothiazole-oxime complex | Et₃N | DMF | Acrylate-substituted benzofuran | 92% |

| 3-(5-Bromobenzofuran-2-yl)-1H-pyrazole | Allyl alcohol | Pd(II)-benzothiazole-oxime complex | Et₃N | DMF | Propenal-substituted benzofuran | 85% |

Data in the table is adapted from studies on analogous brominated benzofuran systems for illustrative purposes. researchgate.net

Annulation and Cycloaddition Reactions Involving Benzofuran Derivatives

The benzofuran core, while aromatic, can participate in annulation and cycloaddition reactions, typically by engaging the 2,3-double bond of the furan ring. These reactions are powerful tools for constructing complex polycyclic and heterocyclic systems.

Diels-Alder Reactions: The furan moiety in benzofuran is less reactive as a diene compared to furan itself due to the aromatic stabilization from the fused benzene ring. However, the 2,3-π bond of the benzofuran ring can act as a dienophile in [4+2] cycloaddition reactions, particularly when the benzofuran is substituted with electron-withdrawing groups. This dearomatizing cycloaddition leads to the formation of tricyclic heterocyclic structures that are features of many natural alkaloids. The efficiency and outcome of these reactions depend on factors like the nature of the substituents on the benzofuran, the diene used, and the method of activation (thermal, high pressure, or Lewis acid catalysis). For instance, benzofurans can serve as efficient dienophiles in normal electron demand [4+2] cycloadditions.

In some cases, intramolecular Diels-Alder reactions have been explored. For example, an amidofuran tethered to a benzofuran ring can undergo cycloaddition across the benzofuran core, a strategy that has been investigated for the synthesis of morphine alkaloids.

Other Cycloaddition Reactions: Benzofuran derivatives can also participate in other types of cycloadditions.

[4+3] Cycloaddition: Benzofuran-derived azadienes (BDAs) have been used in formal [4+3] cycloadditions with α-bromohydroxamates to create seven-membered, dinitrogen-fused heterocycles, specifically benzofuran-fused 1,4-diazepinones. rsc.org

[4+1] Cycloaddition: A Lewis acid-catalyzed [4+1] cycloaddition between in situ generated o-quinone methides and isocyanides provides a route to 3-aryl-2-aminobenzofurans.

[3+2] Cycloaddition: Lanthanide catalysts have been employed for the [3+2] cycloaddition of quinones with vinyl azides to synthesize 5-hydroxybenzofuran-4-carboxylic acid derivatives.

Annulation Reactions: Annulation strategies are also key to building upon the benzofuran scaffold. Phosphine-mediated sequential annulation reactions provide access to multi-functionalized benzofurans under mild, metal-free conditions. researchgate.net This domino reaction can efficiently construct two rings in a single step. Another modern approach is the copper-mediated oxidative annulation of phenols with unactivated internal alkynes to yield various benzofuran derivatives.

Derivatization for Complex Heterocyclic Architectures

The benzofuran nucleus is a versatile scaffold that can be derivatized to construct more complex heterocyclic architectures. By forming hybrid molecules that incorporate other heterocyclic rings, such as triazoles, pyrazolines, and pyridines, medicinal chemists can explore new chemical spaces and develop compounds with novel biological activities. This molecular hybridization approach combines the structural features of different pharmacophores to potentially enhance therapeutic efficacy or modulate physicochemical properties.

Synthesis of Triazole-Benzofuran Hybrids

A prominent method for synthesizing 1,2,3-triazole-benzofuran hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.comnih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

The general strategy involves:

Preparation of a Benzofuran Precursor with a Terminal Alkyne: A benzofuran molecule containing a hydroxyl group is typically reacted with propargyl bromide in the presence of a base like potassium carbonate. This introduces a propargyloxy group (a terminal alkyne) onto the benzofuran scaffold.

Preparation of an Azide (B81097) Component: A separate molecule of interest is converted into an organic azide.

Click Reaction: The alkyne-functionalized benzofuran and the organic azide are then reacted in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. This reaction forms the stable 1,2,3-triazole ring that links the benzofuran moiety to the other molecular fragment.

An alternative pathway involves the synthesis of 1,2,4-triazole (B32235) hybrids. This multi-step synthesis can start from a substituted 2-hydroxybenzaldehyde, which is converted to an ethyl benzofuran-2-carboxylate. nih.gov Subsequent reaction with hydrazine (B178648) hydrate (B1144303) yields a carbohydrazide, which is then treated with an isothiocyanate. The resulting thiosemicarbazide (B42300) undergoes cyclocondensation in an alkaline medium to form a benzofuran-bearing 1,2,4-triazole-3-thione. nih.govresearchgate.net This thione can be further functionalized by reacting it with various electrophiles, such as 2-bromo-N-phenylacetamides, to yield the final triazole-benzofuran hybrids. nih.govresearchgate.net

| Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| 2-(4-Fluorobenzoyl)-3-methyl-4-hydroxybenzofuran | 1. Propargyl bromide, K₂CO₃, DMF; 2. Substituted azide, CuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O | 2-(4-Fluorobenzoyl)-3-methyl-4-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzofuran | mdpi.com |

| 5-Bromo-2-hydroxybenzaldehyde | 1. Ethyl chloroacetate, K₂CO₃; 2. Hydrazine monohydrate; 3. Isothiocyanate; 4. Aq. KOH; 5. 2-Bromo-N-phenylacetamides | 2-((5-(6-Bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(substituted)acetamide | nih.govresearchgate.net |

Formation of Pyrazoline- and Pyridine-Benzofuran Conjugates

The synthesis of hybrid molecules containing pyrazoline or pyridine rings fused or linked to a benzofuran core results in complex architectures with potential applications in medicinal chemistry.

Pyrazoline-Benzofuran Conjugates: Pyrazoline rings are commonly synthesized through the condensation of an α,β-unsaturated ketone (a chalcone) with hydrazine or its derivatives. rdd.edu.iq A typical synthetic route starts with a 2-acetylbenzofuran (B162037). rdd.edu.iqnih.gov

Chalcone (B49325) Formation: The 2-acetylbenzofuran undergoes a Claisen-Schmidt condensation with an aromatic aldehyde in the presence of a base (e.g., NaOH) to form a benzofuran-based chalcone. rdd.edu.iq

Pyrazoline Ring Formation: The resulting chalcone is then refluxed with hydrazine hydrate (or a substituted hydrazine) in a solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid), to yield the 3-(benzofuran-2-yl)pyrazoline derivative. rdd.edu.iqorganic-chemistry.org

Pyridine-Benzofuran Conjugates: The construction of pyridine-benzofuran hybrids can be more complex and may involve building the pyridine ring onto a pre-formed benzofuran-pyrazole scaffold. One such multi-step synthesis is as follows: nih.gov

Hydrazone Formation: 2-Acetylbenzofuran is reacted with phenylhydrazine (B124118) to form the corresponding hydrazone.

Vilsmeier-Haack Reaction: The hydrazone is treated with phosphorus oxychloride and dimethylformamide (DMF) to yield a 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde. This step constructs the pyrazole (B372694) ring.

Knoevenagel Condensation: The pyrazole-carboxaldehyde is then condensed with an active methylene (B1212753) compound like malononitrile.

Pyridine Ring Annulation: Finally, the product from the Knoevenagel condensation is reacted with a reagent such as 2-cyanoacetohydrazide (B512044) in the presence of a basic catalyst (e.g., piperidine) to construct the highly substituted pyridine ring, resulting in a complex benzofuran-pyrazole-pyridine hybrid molecule. nih.gov

Alternative methods include the direct annulation of a pyridine ring to a benzofuran core through a metalation/cross-coupling/SNAr reaction sequence. nih.gov

| Starting Material | Key Intermediates | Final Heterocyclic Moiety | Reference |

| 2-Acetylbenzofuran | Benzofuran-chalcone | Pyrazoline | rdd.edu.iq |

| 2-Acetylbenzofuran | 1-(Benzofuran-2-yl)ethylidene-2-phenylhydrazone -> 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | Pyridine (via a pyrazole intermediate) | nih.gov |

| 2-Bromophenyl acetates & Fluoropyridines | - | Pyridine | nih.gov |

Mechanistic Insights into Biological Interactions of Benzofuran Scaffolds in Vitro Studies

Enzyme Inhibition Mechanisms

In vitro enzyme inhibition assays are crucial for elucidating the specific molecular interactions between a compound and a target enzyme. However, no peer-reviewed studies detailing such interactions for 5-Chloro-2-(m-tolyl)benzofuran were identified.

Acetylcholinesterase Inhibition

There are currently no available in vitro studies investigating the mechanism of acetylcholinesterase inhibition by 5-Chloro-2-(m-tolyl)benzofuran. While various benzofuran (B130515) derivatives have been explored as potential acetylcholinesterase inhibitors for conditions like Alzheimer's disease, specific data on the 5-chloro-2-(m-tolyl) substituted variant, including its inhibition constant (Ki) or mode of inhibition (e.g., competitive, non-competitive), is not present in the current scientific literature.

Chorismate Mutase Inhibition in Bacterial Systems

No in vitro studies on the inhibitory effects of 5-Chloro-2-(m-tolyl)benzofuran against bacterial chorismate mutase have been found. This enzyme is a key component of the shikimate pathway in bacteria, making it an attractive target for novel antibacterial agents. The potential of this specific benzofuran derivative to interact with and inhibit chorismate mutase remains unexplored.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

The scientific literature lacks any in vitro data on the inhibition of Lysine-Specific Demethylase 1 (LSD1) by 5-Chloro-2-(m-tolyl)benzofuran. LSD1 is an important epigenetic regulator and a target in cancer therapy. There are no published studies to indicate whether this compound interacts with the active site of LSD1 or modulates its demethylase activity.

Tyrosinase Inhibition Mechanisms

There is no available research on the in vitro tyrosinase inhibition mechanisms of 5-Chloro-2-(m-tolyl)benzofuran. Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Mechanistic studies, including kinetic analyses to determine the type of inhibition, have not been reported for this compound.

Anti-Proliferative Mechanisms in Cellular Models (In Vitro)

The anti-proliferative effects of novel compounds are frequently assessed in various cancer cell lines to understand their potential as anticancer agents. However, specific studies on the anti-proliferative mechanisms of 5-Chloro-2-(m-tolyl)benzofuran are absent from the public domain.

Tubulin Polymerization Inhibition

No in vitro studies have been published that investigate the effect of 5-Chloro-2-(m-tolyl)benzofuran on tubulin polymerization. Tubulin is a critical component of the cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis, a mechanism exploited by many successful anticancer drugs. The ability of this specific benzofuran derivative to bind to tubulin and inhibit its polymerization has not been documented.

Histone Deacetylase Enzyme Inhibition

There is no available information from in vitro studies detailing the inhibitory effects of 5-Chloro-2-(m-tolyl)benzofuran on histone deacetylase enzymes.

Angiogenesis Modulation

No specific research findings were found regarding the modulation of angiogenesis by 5-Chloro-2-(m-tolyl)benzofuran in in vitro models.

Apoptosis Induction Pathways

The specific pathways through which 5-Chloro-2-(m-tolyl)benzofuran might induce apoptosis have not been described in the available scientific literature.

Antimicrobial Mechanisms of Action (In Vitro)

While the broader class of benzofurans has been investigated for antimicrobial properties, the specific mechanisms of action for 5-Chloro-2-(m-tolyl)benzofuran are not documented.

Antibacterial Activity Mechanisms

There is no specific information available on the in vitro antibacterial mechanisms of 5-Chloro-2-(m-tolyl)benzofuran.

Antifungal Activity Mechanisms

There is no specific information available on the in vitro antifungal mechanisms of 5-Chloro-2-(m-tolyl)benzofuran.

Other Investigated Biological Interaction Mechanisms (In Vitro)

No other in vitro biological interaction mechanisms for 5-Chloro-2-(m-tolyl)benzofuran have been reported in the accessible scientific literature.

Calcium Channel Modulation

Currently, there is a lack of specific scientific literature detailing the in vitro effects of 5-Chloro-2-(m-tolyl)benzofuran on calcium channel modulation. While the broader class of benzofuran derivatives has been investigated for various pharmacological activities, dedicated studies on this particular compound's interaction with calcium channels have not been identified in the available research.

In Vivo Imaging of Prion Deposits: Mechanistic Probe Interaction

The development of probes for the in vivo imaging of prion protein (PrPSc) deposits is a critical area of research for the diagnosis of fatal neurodegenerative disorders known as prion diseases. Benzofuran derivatives have emerged as a promising class of compounds for this purpose. acs.orgnih.govacs.org Studies have focused on developing radioiodinated benzofuran derivatives for use as single-photon emission computed tomography (SPECT) imaging probes to detect cerebral PrPSc deposits. acs.orgnih.govacs.org

While direct studies on 5-Chloro-2-(m-tolyl)benzofuran as a prion imaging probe are not available, research on structurally related iodobenzofuran (IBF) derivatives provides mechanistic insights. acs.orgnih.gov These derivatives have been shown to possess high binding affinity for recombinant mouse prion protein (rMoPrP) aggregates. nih.gov For instance, the derivative [125I]5-IBF-NHMe displayed a potent equilibrium dissociation constant (Kd) of 12.3 nM. nih.gov Fluorescence imaging with a related compound, IBF-NHMe, demonstrated clear signals corresponding to PrPSc-positive amyloid deposits in the brains of mice infected with mouse-adapted bovine spongiform encephalopathy (mBSE). nih.gov

Furthermore, iodinated pyridyl benzofuran (IPBF) derivatives have also been evaluated as SPECT probes. nih.gov One such derivative, 5-(5-iodobenzofuran-2-yl)-N-methylpyridin-2-amine (IPBF-NHMe), exhibited a high binding affinity to rMoPrP aggregates with an inhibition constant (Ki) of 14.3 nM. nih.gov Imaging studies confirmed that the distribution of its radioiodinated form, [123I]IPBF-NHMe, co-localized with PrPSc deposits in the brain tissues of mBSE-infected mice. nih.gov

These findings suggest that the benzofuran scaffold can effectively interact with and bind to prion protein aggregates. The mechanism likely involves specific structural features of the benzofuran ring system that facilitate non-covalent interactions with the amyloid structures of PrPSc. Although data on 5-Chloro-2-(m-tolyl)benzofuran is absent, the performance of these related compounds underscores the potential of this chemical class as a foundational structure for developing prion imaging agents. Further research could explore how substitutions, such as the chloro and m-tolyl groups on the specific compound of interest, might influence binding affinity and imaging properties.

Anti-HIV-1 Activity Mechanisms (In Vitro)

The search for novel anti-HIV-1 agents has led to the exploration of various heterocyclic compounds, including benzofuran derivatives. researchgate.netkoreascience.krnih.gov In vitro studies have demonstrated that certain benzofuran derivatives can inhibit the replication of HIV-1. researchgate.netkoreascience.krnih.gov While specific mechanistic studies on 5-Chloro-2-(m-tolyl)benzofuran are not present in the current body of scientific literature, research on other benzofuran compounds offers valuable insights into potential mechanisms of action.

One study detailed the synthesis of novel 3-benzoylbenzofurans and their subsequent conversion to pyrazole (B372694) derivatives. nih.gov Several of these compounds were found to be potent inhibitors of HIV-1 pseudoviruses. nih.gov For example, two 3-benzoylbenzofuran compounds, 3g and 4b , and two pyrazole derivatives, 5f and 5h , were identified as the most effective inhibitors. nih.gov The IC50 values for compound 4b were 0.49 ± 0.11 μM against the Q23 pseudovirus and 0.12 ± 0.05 μM against the CAP210 pseudovirus. nih.gov For the pyrazole derivative 5f , the IC50 was 0.39 ± 0.13 μM against the Q23 pseudovirus. nih.gov

Another investigation into a series of novel benzofuran derivatives, specifically 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and related heterocyclic systems, identified compounds with significant anti-HIV-1 activity. nih.gov Compounds 5c and 9a from this series produced a notable reduction in the viral cytopathic effect, with compound 9a being confirmed as having moderate anti-HIV activity. nih.gov

These studies suggest that the benzofuran nucleus can serve as a scaffold for the design of anti-HIV-1 agents. The mechanism of action, while not fully elucidated for all derivatives, likely involves the inhibition of key viral processes. The structure-activity relationship appears to be crucial, as the nature and position of substituents on the benzofuran ring significantly impact the antiviral potency. researchgate.net The presence of a spacer between the benzofuran nucleus and other heterocyclic substituents has been suggested as potentially essential for biological activity. koreascience.kr

Conclusion and Future Research Perspectives

Summary of Current Research on 5-Chloro-2-(m-tolyl)benzofuran and Benzofuran (B130515) Derivatives

Research on specific 5-chloro-2-arylbenzofuran derivatives has revealed significant pharmacological potential. For instance, studies on compounds structurally similar to 5-Chloro-2-(m-tolyl)benzofuran, such as 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, have been pursued to understand their three-dimensional structure and potential interactions. nih.gov The broader class of 5-chloro-benzofuran derivatives has been synthesized and evaluated for a range of biological activities. Notably, aryl (5-chloro-benzofuran-2-yl) ketoximes have been synthesized and tested for their anticandidal activity, with some derivatives showing potency comparable to standard antifungal drugs like clotrimazole (B1669251) and fluconazole. researchgate.net Similarly, other 5-chloro substituted benzofuran derivatives have demonstrated promising antimicrobial and antifungal activities. mdpi.comnih.gov

Benzofuran derivatives, as a whole, are a major focus of research due to their presence in numerous natural products and their wide spectrum of biological activities. rsc.orglbp.world These activities include anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties. nih.govnih.govrsc.orgresearchgate.netnih.gov The versatility of the benzofuran core allows for extensive structural modifications, leading to the development of compounds with enhanced efficacy and selectivity. For example, halogenation of the benzofuran ring is a common strategy to improve cytotoxic activity against cancer cells. nih.govnih.gov Hybrid molecules, which combine the benzofuran scaffold with other pharmacologically active moieties like pyrazole (B372694), imidazole, or triazole, have also emerged as potent agents against cancer and microbial infections. nih.govmdpi.com Current research continues to build on these findings, aiming to refine structure-activity relationships (SAR) and develop new therapeutic agents. hw.ac.uk

Emerging Trends in Benzofuran Synthesis and Functionalization

The synthesis of the benzofuran nucleus and its subsequent functionalization are areas of intense chemical research, driven by the need for efficient and novel pathways to biologically active molecules. nih.gov Recent years have seen a significant shift towards innovative and catalytic strategies that offer improved yields, selectivity, and sustainability.

Key emerging trends include:

Transition Metal Catalysis: Palladium, copper, and nickel catalysts are at the forefront of modern benzofuran synthesis. nih.gov Palladium-copper-catalyzed reactions, such as the Sonogashira coupling followed by intramolecular cyclization, are widely used. nih.gov Nickel-catalyzed intramolecular nucleophilic additions represent another powerful method for constructing the benzofuran ring system. nih.govthieme-connect.com

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the benzofuran core is a rapidly developing field. hw.ac.ukhw.ac.uk This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel derivatives. C-H activation allows for the direct introduction of aryl, alkyl, and other groups, which is invaluable for creating libraries of compounds for SAR studies. hw.ac.uknumberanalytics.com

Novel Reaction Pathways: Researchers are exploring new types of reactions to expand the synthetic toolbox for benzofurans. Photochemical reactions and radical cyclizations are being used to construct complex polycyclic benzofuran systems that are otherwise difficult to access. rsc.orgnumberanalytics.com

Sustainable and Green Chemistry: There is a growing emphasis on developing environmentally benign synthetic methods. nih.gov This includes the use of readily available starting materials, minimizing waste, and employing catalysts that can be recycled and reused. organic-chemistry.org

These advanced synthetic methods are crucial for overcoming challenges such as achieving regioselectivity and stereoselectivity in complex benzofuran structures. numberanalytics.com

Future Directions in Theoretical and Computational Chemistry of Benzofurans

Theoretical and computational chemistry are becoming indispensable tools in the study of benzofurans, providing insights that guide synthesis and biological evaluation. Future research in this area is poised to accelerate the discovery and development of new benzofuran-based compounds.

Future directions include:

Enhanced Molecular Docking and Simulation: Computational docking studies are routinely used to predict the binding modes and affinities of benzofuran derivatives with biological targets, such as enzymes and receptors. nih.govnih.gov Future efforts will focus on using more sophisticated molecular dynamics simulations to understand the dynamic behavior of these interactions and to more accurately predict binding free energies.

In Silico ADME/Tox Prediction: The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles using computational models is a critical step in early-stage drug discovery. researchgate.netmdpi.com Continued development of more accurate predictive algorithms will help to de-risk benzofuran candidates and reduce the reliance on expensive and time-consuming experimental assays.

Quantum Chemistry for Mechanistic Insights: Quantum mechanical calculations are essential for elucidating the mechanisms of novel synthetic reactions. numberanalytics.com This understanding allows chemists to optimize reaction conditions and design more efficient catalysts for benzofuran synthesis.

Artificial Intelligence and Machine Learning: The integration of artificial intelligence (AI) and machine learning will revolutionize the field. AI can be used to analyze large datasets to identify novel SARs, design new molecules with desired properties, and even predict optimal synthetic routes. mdpi.com

These computational approaches, when used in synergy with experimental work, will significantly streamline the pipeline for developing new benzofuran-based drugs and materials. nih.gov

Unexplored Biological Interaction Mechanisms and Target Identification for Benzofuran Scaffolds

Despite the extensive research into the biological activities of benzofurans, many of their interaction mechanisms at the molecular level remain to be fully elucidated. Identifying new biological targets and understanding these mechanisms are key to unlocking the full therapeutic potential of the benzofuran scaffold.

Areas ripe for future exploration include:

Novel Anticancer Targets: While benzofurans are known to exhibit anticancer properties, often through mechanisms like apoptosis induction or inhibition of kinases like PI3K and VEGFR-2, many specific targets are yet to be identified. nih.govnih.gov Future research should focus on unbiased screening approaches to discover novel protein targets and signaling pathways affected by benzofuran derivatives. This could lead to therapies for cancers that are resistant to current treatments. nih.gov

Mechanisms of Antimicrobial Action: The basis for the antibacterial and antifungal activity of many benzofurans is not fully understood. nih.gov Identifying the specific cellular processes they disrupt in microorganisms could reveal new targets for antimicrobial drug development, which is crucial in the face of rising antibiotic resistance.

Neuroprotective Pathways: Certain benzofuran derivatives have shown potential in models of neurodegenerative diseases like Alzheimer's. nih.govrsc.org The precise mechanisms behind their neuroprotective effects are largely unknown. Future studies could explore their impact on processes like amyloid aggregation, oxidative stress, and neuroinflammation.

Emerging Therapeutic Areas: The application of benzofurans is being explored in new areas, including as anti-dyslipidemic and anti-diabetic agents. nih.govnih.gov The molecular targets and mechanisms in these contexts are still in the early stages of investigation.

Non-Medical Applications: The exploration of benzofuran derivatives in fields like energy storage and catalysis is a new frontier. numberanalytics.com Understanding the fundamental structure-property relationships that govern their performance in these applications is a significant area for future research.

By systematically exploring these uncharted territories, researchers can identify new therapeutic applications and develop next-generation benzofuran-based technologies.

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-(m-tolyl)benzofuran, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cyclization of 5-chlorosalicylaldehyde with chloroacetone in the presence of anhydrous K₂CO₃ in dry acetone under reflux (12 h). Key steps include:

- Reagent Ratios : Use a 1:1 molar ratio of 5-chlorosalicylaldehyde to chloroacetone .

- Solvent Choice : Dry acetone ensures optimal cyclization; residual moisture reduces yield.

- Purification : Recrystallization from ethanol improves purity (75% yield, m.p. 83–85°C) .

- Oxidation Optimization : For sulfoxide derivatives (e.g., methylsulfinyl groups), use 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K, followed by column chromatography (hexane/ethyl acetate, 1:1 v/v) .

Q. Which spectroscopic techniques are critical for characterizing 5-Chloro-2-(m-tolyl)benzofuran derivatives?

Methodological Answer:

- ¹H NMR : Aromatic protons appear at δ 7.2–7.8 ppm; methyl groups (e.g., CH₃ in acetyl substituents) resonate at δ 2.6 ppm .

- IR Spectroscopy : Key peaks include C=O (1666 cm⁻¹), C=C (1461 cm⁻¹), and C-Cl (790 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks at m/z 194 (M⁺) and 196 (M+2⁺) confirm chlorine isotopic patterns .

- X-ray Crystallography : Resolves dihedral angles (e.g., 29.25° between benzofuran and aryl substituents) and hydrogen-bonding networks (C–H⋯O interactions) .

Q. How can purification challenges be addressed for benzofuran derivatives with sulfinyl or sulfonyl groups?

Methodological Answer:

- Chromatography : Use silica gel columns with hexane/ethyl acetate gradients (1:1 to 3:1) to separate polar sulfoxide/sulfonyl byproducts .

- Recrystallization : Slow evaporation from tetrahydrofuran (THF) yields single crystals suitable for X-ray analysis .

- Solubility Testing : Polar solvents (e.g., DMSO) dissolve sulfinyl derivatives but may co-dissolve impurities; iterative solvent screening is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antimicrobial activity of 5-Chloro-2-(m-tolyl)benzofuran analogs?

Methodological Answer:

- Functional Group Variation : Synthesize derivatives with substituents like methylsulfinyl, 4-fluorophenyl, or nitro groups to probe electronic effects .

- Biological Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Correlate activity with logP values .

- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) against bacterial targets like DNA gyrase or fungal CYP51 to identify binding motifs .

Q. What strategies resolve contradictions in reported synthetic yields for benzofuran derivatives?

Methodological Answer:

- Reproducibility Checks : Verify anhydrous conditions (e.g., solvent drying with molecular sieves) and inert atmospheres (N₂/Ar) to minimize side reactions .

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., uncyclized aldehydes) that reduce yield. Adjust reaction time or catalyst loading accordingly .

- Data Normalization : Compare yields under identical conditions (solvent, temperature, purity of starting materials) across studies .

Q. How can oxidation state changes (e.g., sulfanyl to sulfinyl) impact molecular conformation and crystallinity?

Methodological Answer:

- X-ray Diffraction : Sulfinyl groups introduce chirality and alter dihedral angles (e.g., S=O bond torsion angles of −15.11° to 161.49°) .

- Hydrogen Bonding : Sulfoxides form weak C–H⋯O interactions (2.7–3.1 Å), stabilizing crystal lattices. Compare packing motifs of sulfanyl vs. sulfinyl derivatives .

- Thermal Analysis : DSC (Differential Scanning Calorimetry) reveals higher melting points for sulfinyl derivatives (456–457 K) due to enhanced intermolecular forces .

Q. What methodologies enable enantiomer separation of chiral benzofuran derivatives?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol (90:10) to resolve enantiomers. Monitor elution times with polarimetric detection .

- Crystallization with Chiral Auxiliaries : Co-crystallize with tartaric acid derivatives to form diastereomeric salts, separable via fractional crystallization .

- Dynamic Kinetic Resolution : Employ asymmetric catalysis (e.g., Pd/BINAP complexes) during synthesis to favor one enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.